Bis(4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl) carbonate
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Overview
Description
Bis(4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl) carbonate is a complex organic compound characterized by its unique structure, which includes two pyrazolone rings connected by a carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl) carbonate typically involves the reaction of 4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or chloroform, and the reaction is often conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis(4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl) carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Bis(4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl) carbonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which Bis(4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl) carbonate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to oxidative stress or enzyme inhibition. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl) oxalate
- Bis(4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl) succinate
Uniqueness
Bis(4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl) carbonate is unique due to its carbonate linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
70485-37-9 |
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Molecular Formula |
C39H38N4O5 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
bis(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) carbonate |
InChI |
InChI=1S/C39H38N4O5/c1-3-5-27-33-35(44)40(29-19-11-7-12-20-29)42(31-23-15-9-16-24-31)37(33)47-39(46)48-38-34(28-6-4-2)36(45)41(30-21-13-8-14-22-30)43(38)32-25-17-10-18-26-32/h7-26H,3-6,27-28H2,1-2H3 |
InChI Key |
NXWULBYJCQNQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)OC4=C(C(=O)N(N4C5=CC=CC=C5)C6=CC=CC=C6)CCCC |
Origin of Product |
United States |
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